molecular formula C19H22FN5O3S B2665874 Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 869343-87-3

Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2665874
CAS No.: 869343-87-3
M. Wt: 419.48
InChI Key: OBSPCLKYUSYURS-UHFFFAOYSA-N
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Description

Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and substituted with a 2-fluorophenyl group. The molecule integrates multiple pharmacophoric elements, including a fluorinated aromatic ring, a hydroxyl group, and a methyl-substituted thiazolo-triazole system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-6-4-5-7-14(13)20)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSPCLKYUSYURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of its thiazolo-triazole core, fluorophenyl group, and piperazine-carboxylate moiety. Below is a comparative analysis with structurally related analogs from the literature:

Thiazolo-Triazole Derivatives

  • Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS: 898367-02-7) Structural Differences: The ethyl substituent at the 2-position of the thiazolo-triazole core distinguishes this analog from the target compound’s methyl group. Additionally, the fluorophenyl group is at the 3-position instead of the 2-position. The 2-fluorophenyl substitution could influence electronic properties (e.g., dipole moments) differently than the 3-fluoro variant .

Piperazine-Linked Fluorophenyl Systems

  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Structural Differences: This compound replaces the thiazolo-triazole core with a benzoyl-piperazine system linked to a hydroxyphenylketone.
  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate

    • Structural Differences : Features a pyrazole-thiazole hybrid system instead of a thiazolo-triazole. The 4-fluorophenyl group is distinct from the target compound’s 2-fluorophenyl substitution.
    • Implications : The pyrazole ring may confer different hydrogen-bonding capabilities, while the 4-fluoro substitution could alter metabolic stability .

Triazolo-Pyrimidine Analogs

  • Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate Structural Differences: Substitutes the thiazolo-triazole with a triazolo-pyrimidine core and a 4-chlorophenyl group.

Data Tables: Structural and Functional Comparison

Compound Core Structure Aromatic Substituent Key Functional Groups Molecular Weight (Da) Potential Applications
Target Compound Thiazolo[3,2-b][1,2,4]triazole 2-Fluorophenyl –OH, –CH₃, piperazine-carboxylate ~447.5 (estimated) Enzyme/receptor modulation
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl –OH, –CH₂CH₃, piperazine-carboxylate ~461.5 Not reported
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Benzoyl-piperazine 2-Fluorophenyl, 4-hydroxyphenyl –COCF₃, –C=O ~452.3 Crystallography, ionic interactions
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazole-thiazole 4-Fluorophenyl, 4-chlorophenyl –COOEt, –CH₃ ~457.9 Antimicrobial/antifungal agents

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